molecular formula C25H35ClN2O3 B5079900 4-{[1-(1-adamantyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide

4-{[1-(1-adamantyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide

Cat. No.: B5079900
M. Wt: 447.0 g/mol
InChI Key: VSJBEQQDDQDUKN-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that contain several functional groups. The adamantyl group is a bulky, three-dimensional structure that can influence the compound’s physical and chemical properties . The piperidinyl group is a six-membered ring containing nitrogen, which is often involved in binding to biological targets. The methoxyethyl and chlorobenzamide groups are also common in medicinal chemistry and can influence the compound’s solubility, stability, and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the adamantyl group might be introduced using an adamantyl halide in a nucleophilic substitution reaction. The piperidine ring could be formed using a cyclization reaction . The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of its functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could be hydrolyzed to form an amine and a carboxylic acid. The compound could also undergo reactions at the adamantyl or piperidinyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ether groups could enhance its solubility in water, while the nonpolar adamantyl group could make it more soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it might interact with a specific protein target in the body. The specific functional groups on the molecule could form interactions with the target, influencing its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Standard safety precautions for handling organic compounds should be followed .

Future Directions

The future directions for research on this compound could include further studies to optimize its properties, investigations of its mechanism of action, or exploration of its potential applications in fields like medicine or materials science .

Properties

IUPAC Name

4-[1-(1-adamantyl)piperidin-4-yl]oxy-3-chloro-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN2O3/c1-30-9-6-27-24(29)20-2-3-23(22(26)13-20)31-21-4-7-28(8-5-21)25-14-17-10-18(15-25)12-19(11-17)16-25/h2-3,13,17-19,21H,4-12,14-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJBEQQDDQDUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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